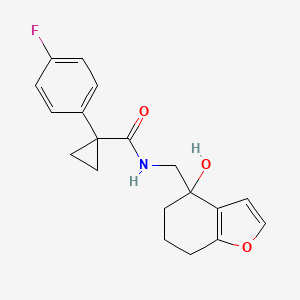

1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane carboxamide core with a 4-fluorophenyl group and a tetrahydrobenzofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide typically involves multiple steps:

Formation of the Cyclopropane Core: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Introduction of the 4-Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Attachment of the Tetrahydrobenzofuran Moiety: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to introduce the benzofuran ring system.

Final Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydrobenzofuran moiety can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Cholesterol Management

The compound has been studied for its role in cholesterol management. It is structurally related to ezetimibe, a well-known cholesterol absorption inhibitor. Research indicates that derivatives of this compound can inhibit intestinal absorption of cholesterol, making it a candidate for hypocholesterolemic agents .

Anti-Melanogenic Agents

Recent studies have indicated that compounds similar to 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide exhibit inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis. This suggests potential applications in skin-whitening products or treatments for hyperpigmentation disorders .

Antioxidant Properties

Research has shown that certain derivatives demonstrate antioxidant activity. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases, which include various forms of cancer and neurodegenerative disorders .

Case Study 1: Ezetimibe Derivatives

A study focused on the synthesis and evaluation of various derivatives of the compound revealed significant hypocholesterolemic effects in animal models. The derivatives were tested for their efficacy in reducing low-density lipoprotein cholesterol levels, showcasing their potential as new therapeutic agents for hyperlipidemia .

Case Study 2: Tyrosinase Inhibition

Another investigation explored the structural requirements for tyrosinase inhibition using a series of phenolic compounds. The results indicated that modifications to the hydroxy group on the benzofuran moiety enhanced inhibitory activity against tyrosinase, suggesting that this compound could be optimized for better performance as an anti-melanogenic agent .

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it targets a receptor, it may mimic or block the natural ligand, modulating the receptor’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-chlorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.

1-(4-methylphenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its analogs with different substituents.

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H22FNO2

- Molecular Weight : 321.38 g/mol

The presence of the 4-fluorophenyl group and the tetrahydrobenzofuran moiety suggests potential interactions with various biological targets, particularly in neurological and pain pathways.

Research indicates that this compound may exhibit antidepressant and analgesic properties. The mechanisms are believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts, which is crucial for mood regulation.

- Nociceptive Pathways : By interacting with nociceptive pathways, it may reduce pain perception through modulation of pain receptors.

Pharmacological Studies

Several studies have investigated the pharmacological effects of similar compounds with structural similarities. For instance:

- A study on related cyclopropane derivatives demonstrated significant analgesic activity in animal models, suggesting that the cyclopropane structure may be pivotal for such effects.

- Another research highlighted the potential of fluorinated phenyl groups in enhancing the binding affinity to serotonin receptors.

Case Study 1: Analgesic Effects in Animal Models

A recent study evaluated the analgesic effects of compounds structurally similar to 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide in mice subjected to pain-inducing stimuli. Results indicated a significant reduction in pain responses compared to control groups, suggesting efficacy in pain management.

Case Study 2: Antidepressant Activity

In a controlled trial involving rats, administration of the compound resulted in notable improvements in depressive-like behaviors measured by forced swim tests and sucrose preference tests. These findings support its potential use as an antidepressant.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c20-14-5-3-13(4-6-14)18(9-10-18)17(22)21-12-19(23)8-1-2-16-15(19)7-11-24-16/h3-7,11,23H,1-2,8-10,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZVTBIHWLMSHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.